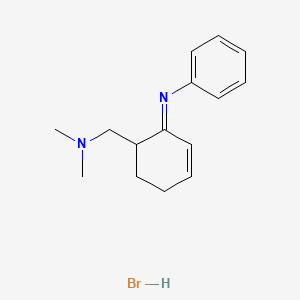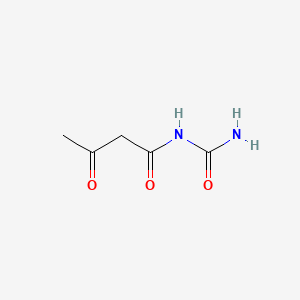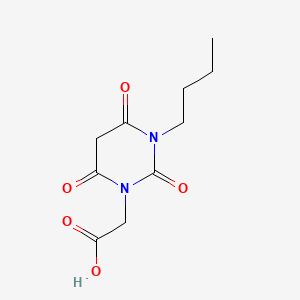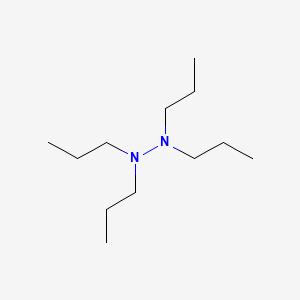
Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide: is an organic compound characterized by the presence of a hydroxyethyl group attached to a nitrobenzenesulfonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 3-amino-N-(2-hydroxyethyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzenesulfonic acid and ethanolamine.
Aplicaciones Científicas De Investigación
N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group allows for hydrogen bonding interactions, while the nitro and sulfonamide groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- N-(2-hydroxyethyl)-2-nitrobenzenesulfonamide
- N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
- N-(2-hydroxyethyl)-3-aminobenzenesulfonamide
Comparison: N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
22184-93-6 |
|---|---|
Fórmula molecular |
C8H10N2O5S |
Peso molecular |
246.24 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O5S/c11-5-4-9-16(14,15)8-3-1-2-7(6-8)10(12)13/h1-3,6,9,11H,4-5H2 |
Clave InChI |
JVJNXCUFDJYKJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(3-Methylphenyl)methoxy]ethanol](/img/structure/B13754981.png)

